Cas no 1596076-75-3 (tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate)
tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate
- tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate
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- Inchi: 1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-12(15,8-13)6-9-4-5-9/h9,15H,4-8H2,1-3H3
- InChI Key: MPLYYJZBCOZXEF-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(CC2CC2)(O)C1
tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM535637-100mg |
tert-Butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate |
1596076-75-3 | 95%+ | 100mg |
$320 | 2023-02-17 | |
| Chemenu | CM535637-250mg |
tert-Butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate |
1596076-75-3 | 95%+ | 250mg |
$533 | 2023-02-17 | |
| Chemenu | CM535637-1g |
tert-Butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate |
1596076-75-3 | 95%+ | 1g |
$1066 | 2023-02-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1615-100MG |
tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate |
1596076-75-3 | 95% | 100MG |
¥ 963.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1615-250MG |
tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate |
1596076-75-3 | 95% | 250MG |
¥ 1,537.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1615-500MG |
tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate |
1596076-75-3 | 95% | 500MG |
¥ 2,560.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1615-1G |
tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate |
1596076-75-3 | 95% | 1g |
¥ 3,841.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1615-5G |
tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate |
1596076-75-3 | 95% | 5g |
¥ 11,523.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1615-10G |
tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate |
1596076-75-3 | 95% | 10g |
¥ 19,206.00 | 2023-04-04 |
tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate
Introduction to Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate (CAS No. 1596076-75-3)
Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 1596076-75-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the azetidine class, a heterocyclic structure characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of functional groups such as a tert-butyl substituent, a cyclopropylmethyl side chain, and a hydroxy group at the 3-position of the azetidine ring imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The structural features of tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate contribute to its reactivity and potential applications in medicinal chemistry. The tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions, while the cyclopropylmethyl moiety introduces additional rotational freedom and electronic effects that can modulate biological activity. The hydroxy group serves as a versatile functional handle for further derivatization, enabling the synthesis of more complex molecules.
In recent years, there has been growing interest in azetidine derivatives due to their potential as pharmacophores in drug discovery. Azetidines are known for their ability to mimic natural amino acid structures, making them suitable candidates for peptidomimetics. The compound tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate has been explored in several synthetic pathways that aim to create novel bioactive molecules. For instance, its structure can serve as a scaffold for developing inhibitors of enzymes involved in metabolic pathways or for designing small-molecule ligands that interact with specific protein targets.
One of the most compelling aspects of this compound is its utility in constructing more intricate molecular architectures. The combination of the tert-butyl, cyclopropylmethyl, and hydroxy functionalities allows for diverse chemical transformations, including nucleophilic substitutions, eliminations, and cyclizations. These reactions are pivotal in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where precision and selectivity are paramount.
Recent advancements in synthetic methodologies have enabled more efficient access to azetidine derivatives like tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce new substituents at specific positions within the azetidine ring. These techniques have not only improved yields but also allowed for the preparation of derivatives with tailored properties for biological evaluation.
The pharmacological potential of this compound has also been investigated in various preclinical studies. Researchers have focused on its ability to interact with biological targets such as enzymes and receptors that are implicated in diseases like cancer, inflammation, and neurodegeneration. The unique structural motifs present in tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate make it an attractive candidate for further development into therapeutic agents.
In addition to its pharmaceutical applications, this compound has found utility in material science and industrial chemistry. Its stable structure and reactivity profile make it suitable for use as a building block in polymer synthesis or as an intermediate in the production of specialty chemicals. The versatility of its functional groups allows chemists to modify its properties for specific applications, broadening its industrial relevance.
The synthesis of tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic transformations that require careful optimization to achieve high purity and yield. Common starting materials include cyclopropanecarboxylic acid derivatives, which can be functionalized through various reactions such as esterification, alkylation, and hydroxylation. Advanced techniques like flow chemistry have also been employed to enhance reaction efficiency and scalability.
The analytical characterization of this compound is crucial for ensuring its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm its structure and purity. These analytical methods provide detailed insights into the molecular composition and help ensure that the compound meets the stringent requirements for pharmaceutical use.
The future prospects for tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate are promising, with ongoing research aimed at expanding its applications and understanding its mechanisms of action. As synthetic methodologies continue to evolve, new ways to access this compound and its derivatives will emerge, further driving innovation in drug discovery and material science. The combination of its structural complexity and functional diversity positions it as a cornerstone molecule in modern chemical research.
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